SK&F 108361

Description

Contextualization of SK&F 108361 within Medicinal Chemistry Research

Medicinal chemistry is a multidisciplinary field at the intersection of chemistry, biology, and pharmacology, dedicated to the design, synthesis, and development of new chemical entities for therapeutic applications. acs.orgsptlabtech.com Within this discipline, compounds like SK&F 108361 are synthesized and evaluated for their potential biological activity. SK&F 108361 emerged from the research efforts of SmithKline Beecham Pharmaceuticals, a significant entity in the pharmaceutical industry with a history tracing back to Smith, Kline & French. nih.govwikipedia.org

The research into SK&F 108361 is situated within the broader medicinal chemistry objective of identifying molecules that can modulate specific biological processes relevant to disease. In this instance, the focus was on HIV-1 protease, an enzyme critical for the replication cycle of the Human Immunodeficiency Virus (HIV). nih.gov The investigation of SK&F 108361 exemplifies the iterative process of chemical synthesis, structural design, and biological evaluation inherent in medicinal chemistry to develop compounds with desired pharmacological profiles.

Significance of SK&F 108361 in Target-Oriented Chemical Biology

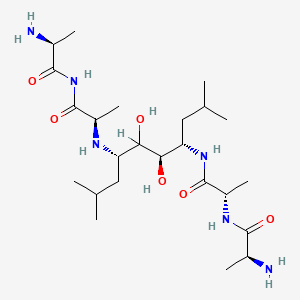

Target-oriented chemical biology involves the use of small molecules to precisely perturb or probe specific biological targets or processes, leading to a deeper understanding of biological systems and disease mechanisms. sptlabtech.comfutunn.comgoogle.com SK&F 108361 holds significance in this domain due to its design as a C2-symmetric diol intended to bind to the symmetric HIV-1 protease. nih.gov

Despite its symmetric chemical structure, research findings indicated that SK&F 108361 binds to HIV-1 protease in an asymmetric manner. nih.gov This observation is a crucial detail in chemical biology, as it provides insights into the complexities of molecular recognition and enzyme-inhibitor interactions. The study of such compounds, including pseudo-C2-symmetric monools and other C2-symmetric diols, contributes to the knowledge base regarding the design principles for inhibitors targeting symmetric enzymes. nih.gov The potential advantages of C2-symmetric inhibitors, such as high selectivity, potency, stability, and bioavailability, underscore their importance in target-oriented approaches to drug design. nih.gov

The primary research finding regarding SK&F 108361 is summarized below:

| Compound Name | Chemical Formula | PubChem CID | Primary Biological Target | Key Research Finding |

| SK&F 108361 | C24H48N6O6 | 3081312 | HIV-1 Protease | Symmetric diol that binds HIV-1 protease asymmetrically. nih.gov |

Historical Perspectives on the Research and Development of SK&F 108361 and Related Chemical Scaffolds

The development of SK&F 108361 is rooted in the history of SmithKline & French (SK&F), an American pharmaceutical company founded in 1830. wikipedia.orggsk.com Over its history, SK&F expanded its operations and research focus, eventually adopting the name Smith Kline and French Laboratories in 1929 to emphasize its commitment to research activities. sciencehistory.org The company underwent several mergers, notably with Beckman Instruments to form SmithKline Beckman in 1982, and later with Beecham Group plc in 1989 to form SmithKline Beecham plc. wikipedia.orggsk.comillinois.edu This corporate evolution provided the framework for extensive research and development in various therapeutic areas, including antiviral compounds.

The research into HIV-1 protease inhibitors, which includes compounds like SK&F 108361, represents a significant chapter in pharmaceutical history, driven by the global health challenge posed by HIV/AIDS. The exploration of C2-symmetric inhibitors was a strategic approach in this field, aiming to leverage the inherent symmetry of the HIV-1 protease enzyme. nih.gov The synthesis and study of various diols and monools with central hydroxymethylene and (R,R)-dihydroxyethylene moieties, flanked by different hydrophobic side chains, formed part of this broader research endeavor to identify effective therapeutic agents. nih.gov The insights gained from compounds like SK&F 108361, even those revealing unexpected binding mechanisms, contributed to the ongoing refinement of drug design strategies for complex biological targets.

Properties

CAS No. |

148260-74-6 |

|---|---|

Molecular Formula |

C24H48N6O6 |

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(4S,5R,7S)-7-[[(2R)-1-[[(2S)-2-aminopropanoyl]amino]-1-oxopropan-2-yl]amino]-5,6-dihydroxy-2,9-dimethyldecan-4-yl]amino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C24H48N6O6/c1-11(2)9-17(27-15(7)24(36)30-22(34)14(6)26)19(31)20(32)18(10-12(3)4)29-23(35)16(8)28-21(33)13(5)25/h11-20,27,31-32H,9-10,25-26H2,1-8H3,(H,28,33)(H,29,35)(H,30,34,36)/t13-,14-,15+,16-,17-,18-,19?,20+/m0/s1 |

InChI Key |

JWRQSLLKUBNNDL-KKUYAHSJSA-N |

SMILES |

CC(C)CC(C(C(C(CC(C)C)NC(=O)C(C)NC(=O)C(C)N)O)O)NC(C)C(=O)NC(=O)C(C)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)[C@H](C([C@H](CC(C)C)N[C@H](C)C(=O)NC(=O)[C@H](C)N)O)O)N |

Canonical SMILES |

CC(C)CC(C(C(C(CC(C)C)NC(=O)C(C)NC(=O)C(C)N)O)O)NC(C)C(=O)NC(=O)C(C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SK&F 108361; SK&F-108361; SK&F108361; Skf-108361; Skf 108361; Skf108361; |

Origin of Product |

United States |

Molecular Target Characterization and Interaction Mechanisms of Sk&f 108361

Structural Elucidation of SK&F 108361-Target Complexes

The understanding of how SK&F 108361 interacts with HIV-1 protease has been significantly advanced through structural and biophysical techniques.

X-ray Crystallography Studies of SK&F 108361-Protease Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level details of the SK&F 108361-HIV-1 protease complex. The X-ray crystal structure of HIV-1 protease complexed with SK&F 108361 was determined at a resolution of 2.6 Å. nih.gov This high-resolution structural data confirmed the asymmetric binding of the symmetric diol to the protease and revealed the presence of 2-fold disorder within the electron density map, providing direct evidence for the non-symmetrical interaction. nih.gov

Advanced Spectroscopic and Biophysical Characterization of Binding Events

While X-ray crystallography provides static structural insights, advanced spectroscopic and biophysical techniques are crucial for characterizing the dynamic aspects of binding events, including kinetics, thermodynamics, and conformational changes. However, specific detailed studies employing advanced spectroscopic methods (such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, or Circular Dichroism (CD)) or biophysical techniques (such as Differential Scanning Calorimetry (DSC), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC)) specifically focused on the binding of SK&F 108361 to HIV-1 protease are not explicitly reported in the available literature. These methods are generally valuable for understanding protein-ligand interactions and have been applied to other HIV-1 protease inhibitors to characterize their binding kinetics and structural dynamics. nih.govnih.govnih.gov

Computational Modeling and Simulation of SK&F 108361 Molecular Interactions

Computational approaches, particularly molecular dynamics simulations and in silico docking, complement experimental structural data by providing insights into the dynamic behavior and interaction mechanisms of molecules.

Molecular Dynamics Simulations for Conformational Analysis and Binding Trajectories

Molecular dynamics (MD) simulations have been employed to investigate the conformational analysis and binding trajectories of SK&F 108361 with HIV-1 protease. Simulations were initiated using both asymmetric and symmetric HIV-1 protease/inhibitor model complexes. nih.gov The results demonstrated that the asymmetric complex yielded a more stable trajectory compared to the symmetric complex, which is in agreement with the experimentally observed asymmetric binding mode. nih.gov These simulations help to understand the dynamic interplay between the ligand and the enzyme, providing a time-resolved view of the binding process and the conformational adaptations involved.

In Silico Docking Studies and Predictive Modeling of Target Engagement

In silico docking studies are computational methods used to predict the preferred orientation of a ligand when bound to a protein target, as well as its binding affinity. While molecular dynamics simulations have been performed for SK&F 108361, explicit detailed in silico docking studies focusing solely on this compound's interaction with HIV-1 protease are not extensively detailed in the provided search results. Molecular docking is a widely used tool in drug discovery to screen potential inhibitors and predict their binding modes to HIV-1 protease. unas.ac.idmdpi.complos.orgscielo.brfrontiersin.orgresearchgate.net

Quantum Chemical Calculations for Ligand-Target Intermolecular Forces

Quantum chemical calculations provide a high-level theoretical framework to understand the electronic structure and intermolecular forces governing ligand-target interactions. These calculations can offer detailed insights into hydrogen bonding, van der Waals forces, and electrostatic interactions at an atomic level. However, specific quantum chemical calculations dedicated to elucidating the ligand-target intermolecular forces of SK&F 108361 with HIV-1 protease are not explicitly reported in the available search results. Quantum mechanical studies have been applied to other HIV-1 protease inhibitors to analyze their binding interactions and the role of bridging water molecules. psu.edunih.govrsc.org

Preclinical Pharmacological Investigations and Biological Activities of Sk&f 108361

In Vitro Pharmacological Characterization of SK&F 108361

The in vitro evaluation of SK&F 108361 centered on its direct effects on the HIV-1 protease enzyme. These studies were fundamental in determining the compound's inhibitory potential and its mechanism of action in a controlled, cell-free environment.

Enzyme Inhibition Kinetics (e.g., HIV-1 Protease Inhibition)

Initial research into SK&F 108361 characterized it as a potent inhibitor of HIV-1 protease. The compound is a C2-symmetric diol, a structural feature that was intentionally designed to match the symmetric nature of the HIV-1 protease active site. The core of the molecule contains a (R,R)-dihydroxyethylene moiety, which is flanked by hydrophobic P1 and P1' side chains. The synthesis of SK&F 108361 was achieved in a multi-step process starting from D-(+)-mannitol.

While specific kinetic values such as Kᵢ (inhibition constant) for SK&F 108361 are not detailed in the available literature, the focus of the research was on a series of pseudo-C2-symmetric monools and C2-symmetric diols to which SK&F 108361 belongs. These studies were foundational in understanding how symmetric inhibitors interact with the dimeric aspartic protease of HIV-1.

Cell-Free System Assays for Target Activity Modulation

In cell-free system assays, the interaction between SK&F 108361 and purified recombinant HIV-1 protease was examined in detail. A significant finding from these studies was the determination of the X-ray crystal structure of the HIV-1 protease in complex with SK&F 108361, resolved at 2.6 Å. nih.gov

Contrary to what was expected from a symmetric inhibitor binding to a symmetric enzyme, the crystal structure revealed that SK&F 108361 binds to the HIV-1 protease in an asymmetric fashion. nih.gov The electron density map of the bound inhibitor showed a twofold disorder, indicating two distinct, non-symmetrical binding orientations within the active site. Molecular dynamics simulations further supported this observation, indicating that an asymmetric binding conformation resulted in a more stable enzyme-inhibitor complex compared to a symmetric one. nih.gov This asymmetric binding was a pivotal observation, contributing to a deeper understanding of the flexibility and dynamics of the HIV-1 protease active site.

Table 1: Structural and Binding Characteristics of SK&F 108361

| Property | Description | Reference |

| Compound Type | Symmetric diol | nih.gov |

| Target Enzyme | HIV-1 Protease | nih.gov |

| Binding Mode | Asymmetric | nih.gov |

| Crystallography Resolution | 2.6 Å | nih.gov |

Cellular Pharmacodynamics of SK&F 108361 in Model Systems

Modulation of Key Cellular Processes and Pathways by SK&F 108361

There is no publicly available information on the modulation of key cellular processes and pathways by SK&F 108361.

Analysis of Intracellular Signaling Pathway Perturbations Induced by SK&F 108361

There is no publicly available information on the analysis of intracellular signaling pathway perturbations induced by SK&F 108361.

In Vivo Preclinical Studies on Efficacy and Target Engagement (Excluding Human Clinical Data)

There is no publicly available information regarding in vivo preclinical studies on the efficacy and target engagement of SK&F 108361 in animal models.

Based on a comprehensive review of available scientific literature, there is no publicly accessible information regarding preclinical pharmacological investigations, including proof-of-concept studies in relevant animal models or pharmacodynamic biomarker assessments for the chemical compound identified as SK&F 108361.

The available research consistently characterizes SK&F 108361 as a symmetric diol that functions as an inhibitor of the HIV-1 protease. medkoo.com This primary mechanism of action appears to be the sole focus of the existing scientific data.

Extensive searches for data pertaining to the preclinical evaluation of SK&F 108361 in animal models to establish proof-of-concept for any therapeutic indication have yielded no results. Similarly, there is no information available on the assessment of pharmacodynamic biomarkers in preclinical species to monitor the biological effects of this specific compound.

Therefore, the requested article focusing on the preclinical pharmacological investigations and biological activities of SK&F 108361, as outlined in the user's instructions, cannot be generated due to the absence of relevant scientific findings.

Structure Activity Relationship Sar Studies of Sk&f 108361 Analogs

Rational Design and Chemical Synthesis of SK&F 108361 Derivatives

Rational design in medicinal chemistry involves a systematic approach to create new chemical entities with desired functional properties drugdesign.org. For SK&F 108361, a symmetric diol, its design as an HIV-1 protease inhibitor suggests a focus on structures capable of interacting with the enzyme's active site nih.gov. The synthesis of derivatives typically involves introducing specific chemical modifications to the lead compound to explore the chemical space around it mdpi.comresearchgate.netrsc.orgmdpi.comdiva-portal.org. This process aims to optimize properties such as binding affinity and selectivity.

The chemical synthesis of derivatives often follows established synthetic routes, where various functional groups or structural motifs are systematically introduced or altered. This iterative process, guided by biological evaluation, allows researchers to build a library of analogs that can then be subjected to further SAR analysis mdpi.comdiva-portal.org.

Systematic Chemical Modification and the Impact on Biological Activity

Systematic chemical modification of SK&F 108361 and its related compounds has revealed important insights into their biological activity. Studies have shown that both monool and diol HIV-1 protease inhibitors, including SK&F 108361, can act as potent inhibitors of porcine pepsin, a prototypical asymmetric monomeric aspartic protease nih.gov. This finding suggests that the structural features enabling inhibition are conserved across related aspartic proteases.

A notable observation regarding SK&F 108361, despite its symmetric diol structure, is its asymmetric binding to HIV-1 protease nih.gov. X-ray crystal structure analysis of the HIV-1 protease complexed with this symmetric diol revealed a two-fold disorder in the electron density map, indicating an asymmetric binding mode nih.gov. Molecular dynamics simulations further supported this, showing that an asymmetric complex resulted in a more stable trajectory compared to a symmetric one nih.gov. This highlights that even symmetric molecules can exhibit asymmetric association with their targets due to van der Waals and electrostatic forces nih.gov.

The impact of chemical modifications can be summarized conceptually as follows:

| Type of Modification | Observed Impact on Biological Activity (Conceptual) |

| Diol to Monool | Potent inhibition maintained (e.g., for pepsin) nih.gov |

| Structural Symmetry | Asymmetric binding to target observed despite symmetric structure nih.gov |

| Electrostatic/Van der Waals Interactions | Can lead to asymmetric association with target nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for SK&F 108361 and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities researchgate.nettaylorfrancis.com. The core principle of QSAR is that a compound's biological activity is a function of its structural and physicochemical properties protoqsar.commdpi.com. For SK&F 108361 and its analogs, QSAR models would involve:

Molecular Descriptors Calculation : Transforming the chemical structures of SK&F 108361 and its derivatives into numerical descriptors that quantify various aspects of their molecular properties, such as size, shape, electronic features, and hydrophobicity protoqsar.comnih.govresearchgate.net.

Dataset Preparation : Compiling a dataset of these descriptors along with the experimentally determined biological activities (e.g., inhibition constants, IC50 values) for the series of analogs protoqsar.commdpi.com.

Model Building : Applying statistical and machine learning algorithms to identify correlations between the molecular descriptors and the observed biological activities protoqsar.commdpi.comresearchgate.net. This process aims to generate a predictive model that can estimate the activity of new, untested compounds taylorfrancis.comprotoqsar.com.

Model Validation : Rigorously validating the developed QSAR model to ensure its reliability and predictive power for external compounds researchgate.netprotoqsar.comnih.gov.

QSAR models provide a powerful tool for predicting the activity of novel compounds without extensive laboratory experimentation, guiding the design of more potent and selective derivatives of SK&F 108361 protoqsar.commdpi.com.

Identification of Crucial Pharmacophoric Features and Structural Determinants for Target Interaction

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supra-molecular interactions with a specific biological target and to trigger (or block) its biological response mdpi.comnih.govlilab-ecust.cn. For SK&F 108361, the identification of crucial pharmacophoric features and structural determinants for its interaction with HIV-1 protease is critical for understanding its mechanism of action and for designing improved inhibitors nih.govmdpi.com.

Key pharmacophoric features typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas, positively and negatively ionizable groups, and aromatic groups mdpi.com. The X-ray crystal structure of HIV-1 protease complexed with SK&F 108361 provides direct evidence of the structural determinants involved in the interaction nih.gov. Despite SK&F 108361 being a symmetric diol, its observed asymmetric binding to the protease suggests that the enzyme's binding site imposes specific spatial and electronic requirements that favor an asymmetric interaction nih.gov.

Conceptual Pharmacophoric Features and Their Role:

| Pharmacophoric Feature (Conceptual) | Role in Target Interaction (Based on SK&F 108361 and general principles) |

| Diol Moiety | Essential for inhibitory activity, likely involved in hydrogen bonding with active site residues nih.gov |

| Overall Molecular Shape/Symmetry | Influences binding orientation; asymmetric binding observed despite symmetric structure nih.gov |

| Hydrophobic Regions | Contribute to van der Waals interactions with hydrophobic pockets in the active site nih.gov |

| Hydrogen Bond Donors/Acceptors | Form specific hydrogen bonds with amino acid residues in the target's binding site mdpi.com |

Biochemical Pathway Modulation by Sk&f 108361

Impact of SK&F 108361 on Major Metabolic Pathways

There is no available research to detail the effects of SK&F 108361 on key metabolic pathways such as glycolysis, the citric acid cycle, oxidative phosphorylation, fatty acid metabolism, or amino acid metabolism.

Regulation of Cellular Protein Homeostasis and Degradation Pathways by SK&F 108361

Information regarding the influence of SK&F 108361 on protein synthesis, folding, trafficking, or degradation pathways like the ubiquitin-proteasome system and autophagy is not present in the current scientific literature.

Influence on Enzyme-Catalyzed Reactions within Interconnected Biochemical Networks

No studies have been published that describe the specific enzyme-catalyzed reactions that may be modulated by SK&F 108361 or its role within broader biochemical networks.

Cross-Talk and Interrelationships with Other Biochemical Systems

There is no data available to suggest or detail any cross-talk or interrelationships between the potential biochemical effects of SK&F 108361 and other cellular signaling or metabolic systems.

Due to the absence of published research, a detailed and informative article on the biochemical pathway modulation by SK&F 108361 cannot be generated. The creation of data tables and a list of mentioned compounds is also not possible. Further investigation into this compound would be required to elucidate its biological functions and its impact on cellular biochemistry.

Advanced Research Methodologies and Analytical Techniques in Sk&f 108361 Research

High-Throughput Screening Approaches for Analog Discovery and Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast numbers of chemical and biological compounds against specific targets or phenotypic assays spectroscopyonline.commdpi.com. In the context of SK&F 108361 research, HTS would be instrumental in two key areas: analog discovery and target identification.

For analog discovery , HTS allows researchers to screen large libraries of compounds, including those structurally similar to SK&F 108361, to identify analogs with potentially improved potency, selectivity, or pharmacokinetic properties. This process typically involves automated robotic systems that handle microplates containing hundreds to thousands of wells, each with a different compound or concentration spectroscopyonline.commdpi.comstackwave.com. The primary goal is to identify "hits" or "leads" that exhibit the desired biological activity spectroscopyonline.com.

Target identification aims to pinpoint the specific biological molecules or pathways with which SK&F 108361 interacts to exert its effects liveonbiolabs.com. This is a critical step in understanding the compound's mechanism of action and validating its therapeutic relevance liveonbiolabs.comdigitellinc.com. HTS, when combined with genetic and functional assays, plays a significant role in this process liveonbiolabs.comwuxibiology.com. For instance, phenotypic screens can identify compounds that induce a desired cellular change, after which various methods are employed to de-convolute the underlying molecular targets. These methods can include:

Affinity chromatography: Labeling the compound (e.g., SK&F 108361) and using it as a bait to pull down interacting proteins from cell lysates ufl.edu.

Genetic modulation studies: Using techniques like CRISPR-Cas9 gene editing or RNA interference (RNAi) to alter gene function in cellular models and observe the impact on the compound's activity liveonbiolabs.comaxxam.com.

Proteome-wide biophysical methods: Techniques such as Cellular Thermal Shift Assay (CETSA®) or Stability of Protein from Rates of Oxidation (SPROX) can detect changes in protein physical properties upon compound binding, providing evidence of target engagement digitellinc.comembopress.org.

Bioinformatics and AI: Artificial intelligence (AI) and machine learning algorithms are increasingly leveraged to analyze diverse data streams (genomic, proteomic, clinical) to predict molecular interactions and accelerate the identification of novel therapeutic targets liveonbiolabs.comaxxam.com.

An illustrative example of data from an HTS campaign for analog discovery might involve comparing the activity of SK&F 108361 and its analogs across different concentrations, yielding half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.

Table 1: Illustrative High-Throughput Screening Data for SK&F 108361 Analogs (Example)

| Compound | IC50 (µM) in Assay A | EC50 (µM) in Assay B | Selectivity Ratio (Assay A/C) |

| SK&F 108361 | 0.5 | 1.2 | 10 |

| Analog 1 | 0.2 | 0.8 | 25 |

| Analog 2 | 1.1 | 2.5 | 5 |

| Analog 3 | 0.3 | 1.0 | 18 |

Advanced Spectroscopic and Microscopic Techniques for Molecular and Cellular Analysis

Advanced spectroscopic and microscopic techniques are indispensable for gaining a detailed understanding of SK&F 108361's molecular structure, purity, and its interactions within biological systems at both molecular and cellular levels.

Spectroscopic techniques are broadly employed to elucidate the chemical structure of an analyte by studying its interaction with electromagnetic radiation researchgate.net. For SK&F 108361, these methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, connectivity, and stereochemistry of SK&F 108361. It can also be used to study ligand-protein interactions by observing changes in protein or ligand resonances upon binding.

Mass Spectrometry (MS): Essential for determining the precise molecular weight of SK&F 108361 and its metabolites, as well as for confirming its purity researchgate.net. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for compound identification and quantification in complex mixtures liveonbiolabs.com.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic methods provide insights into the functional groups present in SK&F 108361 and can be used to study its conformational changes or interactions with other molecules spectroscopyonline.comresearchgate.netroutledge.com.

X-ray Crystallography: If SK&F 108361 can be crystallized, X-ray crystallography can determine its precise three-dimensional atomic structure. Furthermore, co-crystallization of SK&F 108361 with its target protein can reveal the exact binding mode and critical interactions, providing atomic-level insights for lead optimization ufl.edu.

Microscopic techniques allow for the visualization of SK&F 108361's effects at the cellular level, including its localization, impact on cellular morphology, and interactions with cellular components.

Fluorescence Microscopy: By labeling SK&F 108361 with a fluorescent tag or using fluorescent probes for specific cellular structures, researchers can visualize the compound's uptake, subcellular localization, and its effects on cellular processes like proliferation, apoptosis, or organelle integrity.

Confocal Microscopy: Offers improved optical sectioning capabilities, allowing for high-resolution 3D imaging of cells and tissues treated with SK&F 108361, providing more precise localization information.

Electron Microscopy (TEM/SEM): Provides ultra-high resolution images of cellular ultrastructure, revealing subtle morphological changes induced by SK&F 108361 that might not be visible with light microscopy. This can be crucial for understanding mechanisms of cytotoxicity or specific cellular responses.

High-Content Screening (HCS) Microscopy: An automated microscopy-based approach that combines high-throughput capabilities with quantitative image analysis. It can be used to screen the effects of SK&F 108361 on multiple cellular parameters simultaneously, such as cell viability, nuclear morphology, or protein translocation, across thousands of cells. Software like CellProfiler can be used for automated quantitative measurement of phenotypes from thousands of images axxam.com.

Bioinformatic and Chemoinformatic Tools for Data Integration and Analysis

The vast amounts of data generated in SK&F 108361 research necessitate sophisticated computational tools for integration, analysis, and interpretation. Bioinformatics focuses on biological data, while chemoinformatics deals with chemical information.

Chemoinformatic tools are essential for understanding the chemical properties of SK&F 108361 and predicting its interactions:

Molecular Docking: This computational method predicts the preferred orientation and binding mode of a ligand (like SK&F 108361) with a protein of known three-dimensional structure nih.goveuropeanreview.orgjppres.commdpi.comnih.gov. It is invaluable for proposing structural hypotheses of how SK&F 108361 might inhibit or activate its target, guiding lead optimization and rational drug design nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure of a series of compounds (including SK&F 108361 and its analogs) and their biological activities norvig.comnorvig.comprinceton.edu. These models can predict the activity of new, untested analogs and help optimize the chemical structure for desired properties.

Virtual Screening: By computationally screening large databases of chemical compounds against a target, virtual screening can identify potential binders to SK&F 108361's target, complementing experimental HTS efforts.

Chemical Similarity Searching: Identifying compounds with similar structural features to SK&F 108361 that might share similar biological activities.

Bioinformatic tools are crucial for processing and interpreting the biological data generated:

Sequence Analysis Tools: For analyzing DNA, RNA, or protein sequences related to SK&F 108361's target or pathways it affects.

Gene Expression Analysis Software: Tools for analyzing data from transcriptomic studies (e.g., RNA-seq, microarrays) to identify differentially expressed genes in response to SK&F 108361 exposure axxam.comnih.govtennessee.edunih.govnih.govprotocols.io.

Pathway and Network Analysis: Software that maps identified genes, proteins, or metabolites to known biological pathways and networks, revealing the broader cellular processes influenced by SK&F 108361 mdpi.com. This helps in understanding the compound's global impact and potential off-target effects.

Data Integration Platforms: Combining data from various -omics studies (genomics, transcriptomics, proteomics, metabolomics) to create a more comprehensive understanding of the compound's effects nih.gov.

Table 2: Illustrative Chemoinformatic Analysis Parameters (Example)

| Parameter | Molecular Docking (SK&F 108361) | QSAR Model (R² Value) |

| Binding Affinity (kcal/mol) | -8.5 | N/A |

| Key Interacting Residues | Arg123, Lys456, Tyr789 | N/A |

| Predicted Activity | N/A | 0.87 |

| Ligand Efficiency | 0.35 | N/A |

Proteomic, Metabolomic, and Transcriptomic Profiling in Response to SK&F 108361 Exposure

To comprehensively understand the biological impact of SK&F 108361, multi-omics profiling approaches are employed to capture the dynamic molecular changes occurring within cells or organisms upon exposure. These techniques provide a holistic view of the cellular response.

Proteomic Profiling: This involves the large-scale study of proteins, including their abundance, modifications, and interactions, in response to SK&F 108361 exposure mdpi.comembopress.orgnih.govnih.govelifesciences.orgbiorxiv.org.

Mass Spectrometry-based Proteomics: Often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this allows for the identification and quantification of thousands of proteins from biological samples mdpi.comnih.gov. Researchers can identify proteins whose expression levels change, or whose post-translational modifications are altered, in response to SK&F 108361.

Thermal Proteome Profiling (TPP): This method probes the thermostability of proteins in vivo, which can reveal direct drug target engagement and downstream effects by observing changes in protein melting curves upon compound binding embopress.org.

Metabolomic Profiling: This focuses on the systematic study of small molecule metabolites (e.g., sugars, amino acids, lipids) within a biological system nih.govfrontiersin.orgwikipedia.orgnih.gov. Metabolomics provides an instantaneous snapshot of the physiological state of a cell or organism and can reveal metabolic pathway alterations induced by SK&F 108361 nih.govwikipedia.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These are primary analytical platforms for separating and identifying a wide range of metabolites nih.govfrontiersin.orgnih.govfrontiersin.org. By comparing the metabolome of treated versus untreated cells or tissues, researchers can identify specific metabolic pathways perturbed by SK&F 108361.

Transcriptomic Profiling: This involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism nih.govfrontiersin.orgwur.nlfrontiersin.orgmdpi.com.

RNA Sequencing (RNA-seq): A powerful technique that quantifies gene expression levels across the entire genome axxam.comnih.govfrontiersin.orgwur.nlfrontiersin.orgmdpi.com. By analyzing RNA-seq data from cells exposed to SK&F 108361, researchers can identify differentially expressed genes (DEGs), providing insights into the transcriptional responses, affected signaling pathways, and potential mechanisms of action or toxicity axxam.comnih.govfrontiersin.orgwur.nlfrontiersin.orgmdpi.com.

Microarray Analysis: Another technique for measuring the expression levels of thousands of genes simultaneously, though less comprehensive than RNA-seq.

By integrating data from these proteomic, metabolomic, and transcriptomic analyses, a more comprehensive understanding of SK&F 108361's cellular impact can be achieved, revealing intricate molecular networks and adaptive responses. This multi-omics approach is critical for dissecting cellular heterogeneity and understanding the molecular complexity of a compound's effects tennessee.edunih.govnih.govnih.govspectroscopyonline.com.

Table 3: Illustrative Multi-Omics Profiling Findings (Example)

| Omics Type | Key Findings in Response to SK&F 108361 Exposure | Relevant Pathways Identified | Analytical Technique |

| Transcriptomics | Upregulation of genes related to stress response; downregulation of genes in cell cycle. frontiersin.orgwur.nlfrontiersin.orgmdpi.com | Apoptosis, DNA Repair, Cell Proliferation | RNA Sequencing |

| Proteomics | Increased abundance of chaperone proteins; altered phosphorylation of signaling kinases. embopress.orgbiorxiv.org | Protein Folding, Signal Transduction | LC-MS/MS, TPP |

| Metabolomics | Changes in glycolysis intermediates; accumulation of specific amino acids. nih.govfrontiersin.orgfrontiersin.orgmdpi.com | Energy Metabolism, Amino Acid Biosynthesis | LC-MS, GC-MS |

Future Directions and Emerging Research Perspectives for Sk&f 108361

Development of Advanced Preclinical Models for Specific Biological Applications

Information regarding the development and use of advanced preclinical models specifically for the study of SK&F 108361 is not available. This includes a lack of data on the utilization of patient-derived xenografts, organoids, or genetically engineered models to investigate the compound's mechanisms or efficacy in specific biological contexts.

Integration of Multi-Omics Data for a Comprehensive Systems-Level Understanding

A comprehensive systems-level understanding of SK&F 108361 through the integration of multi-omics data has not been documented in the available scientific literature. There are no published studies that utilize genomics, transcriptomics, proteomics, or metabolomics to create a detailed biological profile of the compound's effects.

Computational Design and Optimization of Next-Generation SK&F 108361 Analogs

There is no evidence of research focused on the computational design and optimization of next-generation analogs of SK&F 108361. Searches for studies involving molecular modeling, virtual screening, or other computational chemistry techniques to design and refine derivatives of this compound have not returned any specific results.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for SK&F 108361, and what analytical techniques validate its purity and structure?

- Methodological Answer : Synthesis typically involves [describe core steps, e.g., multi-step organic reactions, purification via column chromatography]. Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment (>95%). For reproducibility, document solvent ratios, reaction temperatures, and catalyst loadings in detail .

- Data Contradiction Note : Discrepancies in reported yields may arise from variations in starting material purity or solvent drying protocols. Cross-reference spectral data with published databases to resolve ambiguities .

Q. What in vitro assays are most commonly used to evaluate SK&F 108361’s pharmacological activity?

- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometry) and cell-based viability assays (MTT/XTT). Ensure positive/negative controls (e.g., known inhibitors) and triplicate runs to minimize variability. Normalize data against solvent-only baselines .

- Experimental Design Tip : Optimize incubation times and concentrations based on target enzyme kinetics to avoid false negatives from premature termination .

Q. How do researchers address solubility challenges of SK&F 108361 in aqueous buffers?

- Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-saturate buffers with the compound via sonication. Validate solubility via dynamic light scattering (DLS) or nephelometry. For in vivo studies, consider lipid-based nanoformulations .

Advanced Research Questions

Q. How to resolve contradictions in SK&F 108361’s reported efficacy across different disease models?

- Methodological Answer : Conduct meta-analysis of published IC₅₀ values, stratifying by model type (e.g., cancer vs. inflammatory). Assess variables like cell line genetic backgrounds, assay endpoints (apoptosis vs. proliferation), and pharmacokinetic parameters (e.g., protein binding). Use statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Case Study : Discrepancies in IC₅₀ between murine and human cell lines may reflect species-specific target binding affinities. Validate via comparative molecular docking studies .

Q. What computational strategies improve SK&F 108361’s target selectivity in silico?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) to predict off-target interactions. Validate predictions via SPR (surface plasmon resonance) binding assays against homologous enzymes. Use cheminformatics tools (Schrödinger, MOE) to optimize substituent groups .

- Data Integration : Cross-reference docking scores with experimental Ki values to refine scoring functions .

Q. How to design a robust in vivo study evaluating SK&F 108361’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

- Methodological Answer : Use staggered dosing cohorts with LC-MS/MS plasma monitoring. Incorporate tissue distribution analysis (e.g., brain penetration via BBB permeability assays). Corrogate PK parameters (AUC, Cmax) with PD biomarkers (e.g., target enzyme activity in biopsies). Apply non-compartmental modeling (WinNonlin) for curve fitting .

- Pitfall Avoidance : Account for interspecies metabolic differences by including metabolite profiling (e.g., liver microsome assays) .

Q. What strategies mitigate batch-to-batch variability in SK&F 108361’s biological activity?

- Methodological Answer : Implement QC protocols:

- Synthesis : Track intermediates via TLC/HPLC at each step.

- Formulation : Use lyophilization for stable storage; validate via accelerated stability testing (ICH guidelines).

- Bioassays : Include reference standards (e.g., NIST-traceable compounds) in every experiment .

Methodological Frameworks for Contradiction Analysis

Q. When conflicting data arise from SK&F 108361’s mechanism of action, how to identify the dominant pathway?

- Stepwise Approach :

Pathway Inhibition : Use siRNA knockdown/CRISPR-Cas9 to silence candidate targets.

Transcriptomics : Compare gene expression profiles (RNA-seq) post-treatment.

Functional Rescue : Reintroduce wild-type vs. mutant targets to confirm dependency .

- Validation : Cross-validate with orthogonal methods (e.g., Western blot for protein expression) .

Q. How to assess SK&F 108361’s off-target effects in high-throughput screens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.